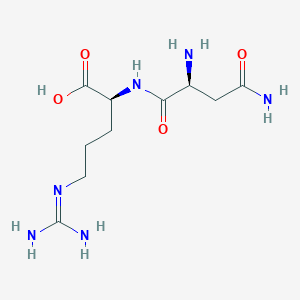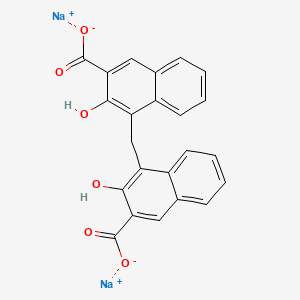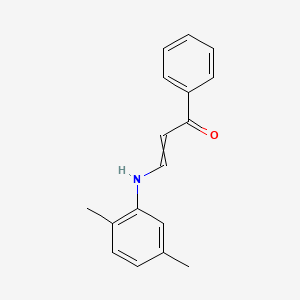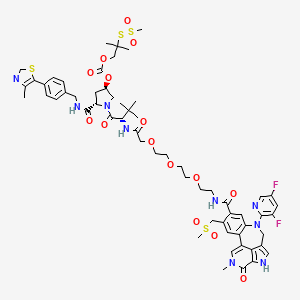
Trifluoromethyl-tubercidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl-tubercidin is a derivative of tubercidin, a natural product from the bacterium Streptomyces. This compound has garnered significant attention due to its potent antiviral properties, particularly against influenza A and B viruses. This compound inhibits the host RNA methyltransferase MTr1, thereby preventing viral replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl-tubercidin involves the introduction of a trifluoromethyl group into the tubercidin molecule. This can be achieved through various synthetic routes, including nucleophilic substitution and transition metal-catalyzed trifluoromethylation reactions. Common reagents used in these reactions include trifluoromethyl iodide and trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethyl-tubercidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tubercidin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are employed in substitution reactions.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives of tubercidin, each with unique chemical and biological properties .
Applications De Recherche Scientifique
Trifluoromethyl-tubercidin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound is being investigated for its antiviral properties, particularly against influenza viruses. .
Mécanisme D'action
Trifluoromethyl-tubercidin exerts its effects by inhibiting the host RNA methyltransferase MTr1. This enzyme is responsible for the methylation of the 5’ cap structure of host mRNA, which is essential for viral replication. By inhibiting MTr1, this compound prevents the viral polymerase from “cap-snatching,” thereby blocking viral mRNA synthesis and replication .
Comparaison Avec Des Composés Similaires
Tubercidin: The parent compound from which trifluoromethyl-tubercidin is derived.
7-Hetaryltubercidin: Another derivative with potential antiviral properties.
Toyocamycin: A structurally related compound with similar biological activities.
Uniqueness: this compound stands out due to its trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and pharmacokinetic properties. This makes it more effective and less toxic compared to other tubercidin derivatives .
Propriétés
Formule moléculaire |
C12H13F3N4O4 |
|---|---|
Poids moléculaire |
334.25 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[4-amino-5-(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13F3N4O4/c13-12(14,15)4-1-19(10-6(4)9(16)17-3-18-10)11-8(22)7(21)5(2-20)23-11/h1,3,5,7-8,11,20-22H,2H2,(H2,16,17,18)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
RSOXZOFDCJMRMK-IOSLPCCCSA-N |
SMILES isomérique |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(F)(F)F |
SMILES canonique |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)



![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)

![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)


![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)
